![molecular formula C8H13BClNO2 B2384762 Acide [4-(aminométhyl)-2-méthylphényl]boronique chlorhydrate CAS No. 2377608-10-9](/img/structure/B2384762.png)
Acide [4-(aminométhyl)-2-méthylphényl]boronique chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Aminomethyl)-2-methylphenyl]boronic acid hydrochloride: is an organic compound containing boron, nitrogen, and chlorine. It is a derivative of boronic acid and is known for its versatility in organic synthesis and biomedical research. This compound is particularly valuable due to its ability to form stable complexes with diols, making it useful in various chemical and biological applications.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Used as a catalyst in various organic reactions, including Suzuki-Miyaura cross-coupling reactions.
Sensing: Employed in the development of sensors for detecting diols and other analytes.
Biology:
Protein Labeling: Utilized in the labeling and detection of proteins due to its ability to form stable complexes with diols.
Cell Imaging: Used in cell imaging techniques to visualize cellular processes.
Medicine:
Drug Development: Investigated for its potential use in drug development, particularly in the design of protease inhibitors and other therapeutic agents.
Industry:
Material Science: Applied in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
Target of Action
The primary target of [4-(Aminomethyl)-2-methylphenyl]boronic acid hydrochloride is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as [4-(Aminomethyl)-2-methylphenyl]boronic acid hydrochloride, are transferred from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, which is a crucial step in many organic synthesis processes .
Pharmacokinetics
The compound has a molecular weight of 15097 , a density of 1.2±0.1 g/cm3 , and a boiling point of 337.7±44.0 °C . These properties may influence its bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This is a significant outcome as it enables the synthesis of a wide range of organic compounds .
Action Environment
The action of [4-(Aminomethyl)-2-methylphenyl]boronic acid hydrochloride is influenced by the reaction conditions. The Suzuki–Miyaura coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions . The compound is relatively stable, readily prepared, and generally environmentally benign . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Aminomethyl)-2-methylphenyl]boronic acid hydrochloride typically involves the reaction of 4-(aminomethyl)-2-methylphenylboronic acid with hydrochloric acid. The process can be summarized as follows:
Starting Material: 4-(Aminomethyl)-2-methylphenylboronic acid.
Reaction: The starting material is treated with hydrochloric acid under controlled conditions.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain [4-(Aminomethyl)-2-methylphenyl]boronic acid hydrochloride in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [4-(Aminomethyl)-2-methylphenyl]boronic acid hydrochloride can undergo oxidation reactions to form corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of boronic acid derivatives.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of substituted phenylboronic acid derivatives.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: A simpler boronic acid derivative with similar reactivity but lacking the aminomethyl and methyl groups.
4-(Diphenylamino)phenylboronic Acid Pinacol Ester: Used in organic synthesis and has unique reactivity due to its electron-rich nature.
4-Aminomethylphenylboronic Acid: Similar structure but without the hydrochloride group.
Uniqueness:
[4-(Aminomethyl)-2-methylphenyl]boronic acid hydrochloride: is unique due to its specific functional groups, which enhance its reactivity and versatility in various applications. The presence of the aminomethyl group allows for additional interactions and modifications, making it more versatile compared to simpler boronic acids.
Propriétés
IUPAC Name |
[4-(aminomethyl)-2-methylphenyl]boronic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO2.ClH/c1-6-4-7(5-10)2-3-8(6)9(11)12;/h2-4,11-12H,5,10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOYEEURZCCMMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CN)C)(O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
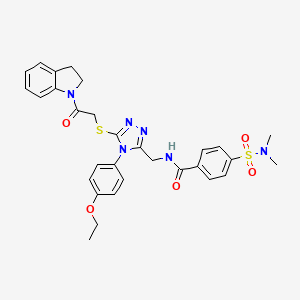
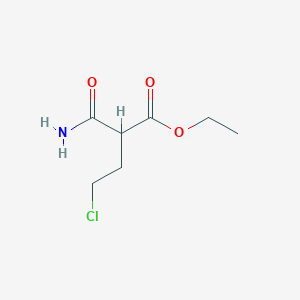
![2-[[4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-N-cyclohexylacetamide](/img/structure/B2384681.png)

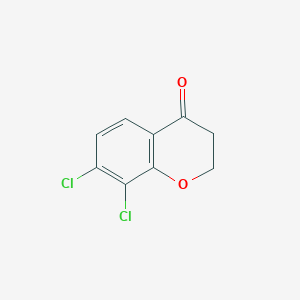
![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2384686.png)

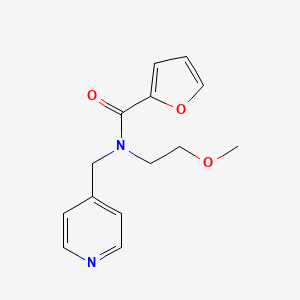
![2-(4-Chlorophenyl)sulfonylbenzo[f]chromen-3-one](/img/structure/B2384690.png)

![1-(4-nitrobenzoyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine](/img/structure/B2384694.png)
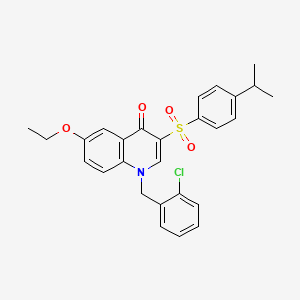
![N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-nitrobenzamide](/img/structure/B2384697.png)

